molecular formula C18H23N5O4 B2459739 N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941995-96-6

N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2459739
CAS RN: 941995-96-6
M. Wt: 373.413
InChI Key: PKBYWRMABYCLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Compound Synthesis

A significant application of N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide derivatives in scientific research is the synthesis of novel heterocyclic compounds. These compounds, derived from visnaginone and khellinone, demonstrate promising anti-inflammatory and analgesic properties. They serve as a basis for synthesizing a variety of heterocyclic compounds, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This highlights their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Photophysical and Fluorophore Research

N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide derivatives have been utilized in the study of blue-emitting fluorophores. These derivatives have shown potential in photophysical research, exhibiting fluorescence in solution and emitting in the blue and green regions. Their thermal stability up to 300°C makes them suitable for various applications in material science and optical studies, contributing to the development of novel fluorescent materials (Padalkar et al., 2015).

Antimicrobial Activity

Derivatives of N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide have shown promising antimicrobial activities. These novel heterocycles have demonstrated broad-spectrum antimicrobial effects against bacterial and fungal strains, indicating their potential in addressing resistance issues and developing new antimicrobial agents. The ability to synthesize and modify these compounds opens avenues for targeted antimicrobial therapy research (Padalkar et al., 2014).

Anticancer and Antimicrobial Evaluation

Research on N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide derivatives has extended into anticancer and antimicrobial evaluations. These studies are crucial in identifying potential compounds with selective activity against cancer cell lines and pathogens, contributing significantly to the development of new therapeutic agents for cancer and infectious diseases. The synthesis of novel analogs and their subsequent evaluation for anticancer and antimicrobial activities underscore the importance of these derivatives in medicinal chemistry (Kumar et al., 2019).

properties

IUPAC Name

N,N-diethyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-20(5-2)15(24)12-23-17(26)16(25)22-11-10-21(18(22)19-23)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBYWRMABYCLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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